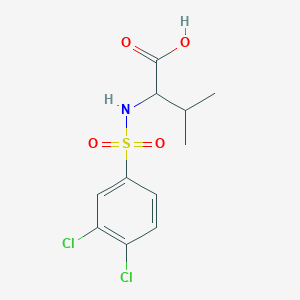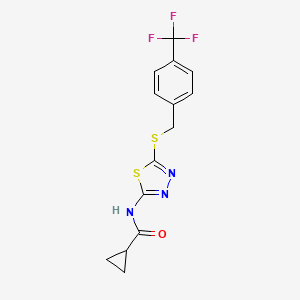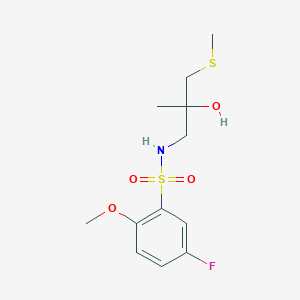
(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate is a chemical compound known for its unique structure and properties It is an ester derivative of a sugar molecule, specifically a triacetate of a hexose
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate typically involves the acetylation of a sugar molecule. The process begins with the selection of a suitable hexose, such as glucose. The hydroxyl groups of the sugar are then protected using acetyl groups through a reaction with acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the reaction time.
化学反応の分析
Types of Reactions
(3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the parent sugar and acetic acid.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Potassium permanganate, acidic or neutral conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Hydrolysis: Parent sugar (e.g., glucose) and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives of the sugar.
科学的研究の応用
(3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities in complex molecule synthesis.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding carbohydrate chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases, releasing the parent sugar and acetic acid. The released sugar can then participate in various metabolic pathways, while the acetic acid can be further metabolized or excreted. The compound’s ability to form stable complexes with drugs makes it a potential candidate for drug delivery applications, where it can enhance the solubility and stability of the drug molecules.
類似化合物との比較
Similar Compounds
(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate: A triacetate derivative of a hexose.
(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl propionate: Similar structure but with propionate groups instead of acetate.
(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl butyrate: Similar structure but with butyrate groups instead of acetate.
Uniqueness
(3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate is unique due to its specific ester groups, which confer distinct chemical properties such as solubility and reactivity Its ability to undergo hydrolysis, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry
特性
IUPAC Name |
[(3R,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-PFGBXZAXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2638836.png)


![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)

![2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2638847.png)
![2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2638849.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2638853.png)
![2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2638854.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2638855.png)


